({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid
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Overview
Description
({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid is a complex organic compound characterized by its unique structural features, including an oxazole ring, a sulfonyl group, and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Methylphenyl Group: This step involves the alkylation of the oxazole ring with a methylphenyl halide under basic conditions.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring and the oxazole moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include sulfides and thiols.
Substitution: Products vary widely depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine
Drug Development: Due to its structural features, the compound is investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Biochemical Probes: It can be used as a probe to study enzyme activities and metabolic pathways.
Industry
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Catalysis: As a ligand, it can influence the electronic environment of the metal center, thereby affecting the catalytic cycle.
Comparison with Similar Compounds
Similar Compounds
- ({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfonyl)propionic acid
- ({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfonyl)butyric acid
Uniqueness
- Structural Features : The presence of both an oxazole ring and a sulfonyl group in ({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid provides unique reactivity patterns compared to similar compounds.
- Applications : Its specific combination of functional groups makes it particularly versatile in various applications, from catalysis to drug development.
Properties
IUPAC Name |
2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfonyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c1-9-3-5-11(6-4-9)14-15-12(10(2)20-14)7-21(18,19)8-13(16)17/h3-6H,7-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSUDKUBZRMWAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CS(=O)(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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